molecular formula C18H17N3O3 B4990607 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

Cat. No. B4990607
M. Wt: 323.3 g/mol
InChI Key: GXGZKQQNDDGTJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate involves complex chemical processes. For example, Wu et al. (2000) detailed the synthesis of related 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles from cyanohydrin benzoates and acetates through treatment with hydroxylamine in methanol, demonstrating the intricate steps involved in creating oxadiazole derivatives (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, closely related to our compound of interest, has been a subject of study, indicating the importance of structural characterization in understanding chemical behavior. For instance, Zeng et al. (2007) analyzed the crystal structure of a related compound, providing insights into the molecular conformation and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Research on the chemical reactions and properties of oxadiazole derivatives has led to findings on their stability and reactivity. Bohle and Perepichka (2009) described the synthesis and reactivity of a novel oxadiazole derivative, shedding light on the acid/base stability of such compounds (Bohle & Perepichka, 2009).

Physical Properties Analysis

The study of physical properties, including mesomorphic behavior and photoluminescent properties, has been conducted for oxadiazole derivatives. Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, highlighting their wide mesomorphic temperature range and photoluminescence, which are critical for applications in materials science (Han et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of oxadiazole derivatives have included studies on their antibacterial and antifungal activities. Nimbalkar et al. (2016) synthesized a novel series of oxadiazole-thione Mannich bases, demonstrating significant antifungal activity against several human pathogenic fungal strains (Nimbalkar et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZKQQNDDGTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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